![molecular formula C21H22N2O3S2 B2875662 N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1207059-91-3](/img/structure/B2875662.png)

N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

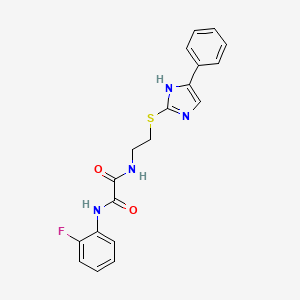

N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide, also known as EHT 1864, is a small molecule inhibitor of Rho GTPases. It was first synthesized in 2005 by researchers at the University of North Carolina at Chapel Hill. Since then, it has been extensively studied for its potential applications in cancer treatment and other diseases.

Scientific Research Applications

Organic Synthesis Methodologies

A Facile Four-Component Gewald Reaction

A study by Abaee and Cheraghi (2013) discusses a four-component process involving ethyl cyanoacetate, an α-methylene carbonyl compound, a primary or secondary amine, and elemental sulfur. This process efficiently forms 2-amino-3-carboxamide derivatives of thiophene at room temperature, highlighting a versatile method for synthesizing compounds structurally related to N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide under aqueous conditions (Abaee & Cheraghi, 2013).

Enzyme Inhibition

Aromatic Sulfonamide Inhibitors

Research conducted by Supuran et al. (2013) on three new aromatic sulfonamide inhibitors, including compounds structurally akin to this compound, showcases their potential as inhibitors for various carbonic anhydrase isoenzymes. These inhibitors exhibit nanomolar half maximal inhibitory concentrations (IC50), demonstrating significant specificity and efficacy against targeted enzymes (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimicrobial Activity

Synthesis and Biological Activity of New Cycloalkylthiophene-Schiff Bases

Altundas et al. (2010) synthesized novel cycloalkylthiophene-Schiff bases and their metal complexes, which were tested for antibacterial and antifungal activities. These compounds, related to the core structure of this compound, exhibited activity comparable to standard antibiotics against a variety of pathogens (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Materials Science

Synthesis and Characterization of Aromatic–Aliphatic Polyamides

A study by Ubale et al. (2001) on the synthesis of aromatic–aliphatic polyamides from a monomer similar to this compound revealed the preparation of polyamides with excellent thermal stability and solubility in polar solvents. These materials, capable of forming transparent and flexible films, exhibit high glass-transition temperatures and substantial char yields at elevated temperatures, indicating potential applications in high-performance polymers (Ubale, Sagar, Maldar, & Birajdar, 2001).

Properties

IUPAC Name |

N-(4-ethylphenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-4-16-8-10-17(11-9-16)22-21(24)20-19(12-13-27-20)28(25,26)23(3)18-7-5-6-15(2)14-18/h5-14H,4H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRCNYCGHWVKHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one](/img/structure/B2875579.png)

![N-(4-ethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2875582.png)

![N-(2,4-difluorophenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2875585.png)

![6-Tert-butyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2875588.png)

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B2875589.png)

![N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylpyridine-3-carboximidamide](/img/structure/B2875590.png)

![Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2875595.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(1-methylpyrrol-2-yl)prop-2-enoate](/img/structure/B2875599.png)